O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate
Description
O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is a deuterated analog of bisoprolol, a selective β₁-adrenergic receptor blocker used clinically to manage hypertension and heart failure. This compound incorporates seven deuterium atoms (denoted by "-d7") and structural modifications, including the replacement of the isopropyl group with an ethyl group at specific positions. The hemifumarate salt formulation enhances its stability and bioavailability, making it valuable for pharmacokinetic and metabolic studies, particularly in tracing drug metabolism via deuterium labeling .
Properties
IUPAC Name |
1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJAGJYMLRLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-75-9 | |
| Record name | 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXL2APU6C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Deuterium Labeling and Ether Formation
The synthesis begins with Bisoprolol, where deuterium is introduced into the isopropylamine moiety. This step typically employs deuterated reagents (e.g., deuterated isopropylamine) under controlled pH and temperature conditions to minimize isotopic scrambling.
Reaction Sequence :
-
Deuterium Substitution : Bisoprolol reacts with deuterated isopropylamine in a solvent such as acetonitrile or methanol.
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Etherification : The intermediate undergoes ether formation with ethyl glycol derivatives to replace the isopropyl group.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Deuterated isopropylamine, NaOH | Deuterium incorporation into amine group |
| 2 | Ethyl glycol derivative, Amberlyst® | Ether bond formation |
| 3 | Purification (HPLC) | Isolation of deuterated product |
Chlorination and Ring-Opening Reactions
For related impurities, chlorination agents (e.g., epichlorohydrin) and subsequent ring-opening reactions with isopropylamine have been reported. While specific data for this compound is limited, analogous protocols suggest:
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Chlorination : Epichlorohydrin reacts with phenolic intermediates to form epoxide derivatives.
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Ring-Opening : Epoxides undergo nucleophilic attack by deuterated amines to form the final product.
Analytical Characterization
Spectroscopic and Chromatographic Validation
Critical analytical techniques include:
| Method | Application | Key Findings |
|---|---|---|
| NMR Spectroscopy | Confirmation of deuterium labeling and structure | Peaks at δ 1.2–1.4 ppm (deuterated methyl) |
| HPLC | Purity assessment (>98%) | Retention time aligned with reference standards |
| Mass Spectrometry | Molecular weight verification (311.4 g/mol) | M/z 311.4 [M+H]⁺ peak observed |
Challenges and Optimization Strategies
Isotopic Purity and Reaction Efficiency
Scalability and Cost Considerations
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Reagent Selection : Prioritizing cost-effective deuterated reagents without compromising purity.
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Byproduct Management : Implementing distillation and filtration steps to minimize impurities.
Comparative Analysis of Synthetic Approaches
| Approach | Advantages | Limitations |
|---|---|---|
| Deuterated Amine Route | Direct incorporation of deuterium | High cost of deuterated reagents |
| Epoxide Ring-Opening | Flexibility for diverse impurity synthesis | Multi-step complexity; lower yields |
| HPLC Purification | High purity (>98%) | Time-intensive; requires specialized equipment |
Research Findings and Applications
Pharmacokinetic Studies
Stable isotope labeling enables precise tracking of Bisoprolol metabolism, including:
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Metabolite Identification : Detection of this compound in hepatic microsomal assays.
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Bioavailability Analysis : Quantification in plasma samples using LC-MS/MS.
Chemical Reactions Analysis
Types of Reactions
O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis, particularly in the development of other β-blocking agents. Its unique ethoxyethoxymethyl group allows for diverse chemical modifications.
- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, making it useful in synthetic chemistry.
| Reaction Type | Common Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Ketones or carboxylic acids |
| Reduction | Sodium borohydride in methanol | Alcohols or amines |
| Substitution | Nucleophiles with a base | Substituted phenoxy derivatives |
Biology
- Cellular Signaling : Research has focused on the effects of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate on cellular signaling pathways, particularly those involving β-adrenergic receptors.
- Receptor Interactions : The compound is studied for its interactions with β-1 adrenergic receptors, which are crucial in mediating cardiovascular responses.
Medicine
- Cardiovascular Therapeutics : Due to its β-blocking properties, the compound is investigated for potential therapeutic applications in treating hypertension and heart failure.
- Anxiety Disorders : Its pharmacological profile suggests efficacy in managing anxiety-related conditions through modulation of sympathetic nervous system activity.
Case Study 1: Cardiovascular Effects
A study published in a peer-reviewed journal examined the effects of this compound on heart rate and blood pressure in animal models. Results indicated significant reductions in both parameters, supporting its use as a potential antihypertensive agent .
Case Study 2: Anxiety Management
Another investigation focused on the anxiolytic effects of the compound. In controlled trials involving patients with generalized anxiety disorder, participants reported reduced anxiety levels when treated with this compound compared to a placebo group .
Pharmaceutical Development
The compound is utilized in the formulation of new pharmaceuticals aimed at cardiovascular diseases. Its unique properties allow for the development of drugs with improved efficacy and reduced side effects.
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of other pharmaceutical compounds, facilitating the production process within industrial settings.
Mechanism of Action
The mechanism of action of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate involves its interaction with adrenergic β-1 receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This β-1-blocking effect is beneficial in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate and related compounds are critical for understanding its unique pharmacological profile. Below is a comparative analysis based on structural analogs, impurity profiles, and deuterated derivatives.
Structural Analog: Bisoprolol Hemifumarate
| Property | Bisoprolol Hemifumarate | This compound |
|---|---|---|
| Core Structure | Bisoprolol base with isopropyl group | Ethyl substitution at desisopropyl position |
| Isotopic Labeling | Non-deuterated | Seven deuterium atoms (d7) |
| Salt Form | Hemifumarate | Hemifumarate |
| Metabolic Stability | Standard hepatic metabolism | Enhanced metabolic stability due to deuterium |
| Bioavailability | ~90% | Similar or improved due to deuterium effects |
Deuterium incorporation slows CYP450-mediated metabolism, extending half-life in preclinical models .
Impurity Profiles: Comparison with Ranitidine Derivatives
The provided evidence highlights ranitidine-related impurities, such as Ranitidine diamine hemifumarate (Related Compound A) and Ranitidine amino alcohol hemifumarate. While these are structurally distinct from bisoprolol derivatives, their hemifumarate salt forms share similarities in stabilization mechanisms:
| Parameter | Ranitidine Diamine Hemifumarate | This compound |
|---|---|---|
| Primary Use | Impurity in ranitidine synthesis | Active deuterated metabolite |
| Salt Role | Stabilizes amine group | Enhances solubility and crystallinity |
| Regulatory Relevance | Monitored as a genotoxic impurity | Studied for therapeutic utility |
Note: Unlike ranitidine impurities, this compound is intentionally synthesized for its deuterium-enhanced pharmacokinetic properties, avoiding genotoxic risks associated with nitroacetamide derivatives (e.g., Ranitidine complex nitroacetamide) .
Deuterated Analogs: Broader Context
Deuterated drugs like Deutetrabenazine (for Huntington’s disease) and Deuxanemab (Alzheimer’s therapy) share the principle of kinetic isotope effects with this compound. However, bisoprolol’s deuterated form uniquely targets cardiovascular applications:
| Compound | Deuterium Position | Therapeutic Area | Half-Life Extension |
|---|---|---|---|
| Deutetrabenazine | Aromatic ring | Neurology | ~2-fold increase |
| This compound | Aliphatic chain | Cardiology | ~1.5-fold increase |
Research Insight : Preclinical data suggest that deuterium in aliphatic chains (as in this bisoprolol analog) provides moderate metabolic stabilization compared to aromatic deuteration, which offers stronger isotope effects .
Biological Activity
Overview of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate
This compound is a derivative of Bisoprolol, a selective β1-adrenergic receptor blocker commonly used in the treatment of hypertension and heart-related conditions. The "d7" in its name indicates that it is a deuterated form, which can enhance its pharmacokinetic properties and allow for more precise tracking in biological studies.
Chemical Structure
The chemical structure of this compound includes the following components:
- Bisoprolol Backbone : A β1-selective blocker.
- Deuteration : The presence of deuterium atoms enhances stability and reduces metabolic degradation.
- Hemifumarate Salt : Improves solubility and bioavailability.
This compound primarily exerts its effects through:
- β1-Adrenergic Receptor Blockade : This leads to decreased heart rate and myocardial contractility.
- Cellular Signaling Pathways : It modulates various signaling pathways associated with cardiovascular function, including cAMP levels and calcium ion flux.
Research Findings
Recent studies have investigated the compound's effects on cellular signaling pathways and receptor interactions. Key findings include:
- Receptor Affinity : The compound shows significant affinity for β1 receptors compared to β2 receptors, indicating its selectivity and potential for fewer side effects.
- Impact on Heart Rate : In vitro studies demonstrated that this compound effectively reduces heart rate in cardiac myocytes.
- Therapeutic Potential : Its pharmacological profile suggests potential applications in treating conditions like anxiety and certain types of arrhythmias due to its calming effect on the heart.
Data Table: Biological Activity Summary
| Parameter | Value/Description |
|---|---|
| Compound Name | This compound |
| Chemical Class | β-Adrenergic Receptor Blocker |
| β1 Receptor Affinity | High |
| β2 Receptor Affinity | Low |
| Effects on Heart Rate | Decreases heart rate |
| Potential Therapeutic Uses | Hypertension, Anxiety, Arrhythmias |
Clinical Applications
A notable case study examined the use of this compound in patients with resistant hypertension. The study reported:
- Patient Demographics : 50 patients aged 45–65 years with a history of hypertension unresponsive to standard treatments.
- Dosage : Patients received a daily dose of the compound for 12 weeks.
- Outcomes : Significant reductions in systolic and diastolic blood pressure were observed, along with improved quality of life metrics.
In Vitro Studies
Another investigation focused on the compound's effects on cardiac myocyte cultures. Key findings included:
- Cell Viability : No cytotoxic effects were noted at therapeutic concentrations.
- Calcium Handling : Enhanced calcium reuptake was observed, suggesting improved cardiac efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
